2-(3-溴丙基)噻吩

描述

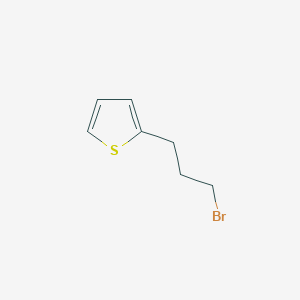

2-(3-Bromopropyl)thiophene is an organic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromopropyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications .

科学研究应用

2-(3-Bromopropyl)thiophene has diverse applications in scientific research:

作用机制

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

The mode of action of thiophene derivatives can vary widely depending on the specific compound and its biological targets. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives can influence a variety of biochemical pathways depending on their specific targets. For example, they can affect pathways related to inflammation, cancer cell proliferation, microbial growth, blood pressure regulation, and atherosclerosis .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives can vary widely depending on factors such as the compound’s chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

Thiophene derivatives can have a variety of effects at the molecular and cellular level, such as inhibiting enzyme activity, blocking ion channels, or interacting with cellular receptors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)thiophene typically involves the bromination of 3-propylthiophene. One common method is the reaction of 3-propylthiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of 2-(3-Bromopropyl)thiophene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions: 2-(3-Bromopropyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromopropyl group can be reduced to form the corresponding propylthiophene.

Common Reagents and Conditions:

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted thiophenes.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in propylthiophene .

相似化合物的比较

2-(3-Chloropropyl)thiophene: Similar structure but with a chlorine atom instead of bromine.

2-(3-Iodopropyl)thiophene: Contains an iodine atom, making it more reactive in certain substitution reactions.

3-Bromothiophene: Lacks the propyl group, leading to different reactivity and applications.

Uniqueness: 2-(3-Bromopropyl)thiophene is unique due to the presence of both the bromine atom and the propyl group, which confer specific reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its importance .

生物活性

2-(3-Bromopropyl)thiophene is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

2-(3-Bromopropyl)thiophene is characterized by a thiophene ring substituted with a bromopropyl group. The presence of the bromine atom and the alkyl chain can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that 2-(3-Bromopropyl)thiophene exhibits antimicrobial activity. For instance, research has shown that thiophene derivatives can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with vital cellular processes.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Specific thiophene derivatives have been studied for their ability to induce apoptosis in cancer cells. The bromopropyl substitution may enhance its interaction with cellular targets, leading to increased cytotoxicity against tumor cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of several thiophene derivatives, including 2-(3-Bromopropyl)thiophene, against Gram-positive and Gram-negative bacteria.

- Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anticancer Activity Assessment :

- In vitro studies demonstrated that 2-(3-Bromopropyl)thiophene induced apoptosis in human breast cancer cell lines.

- Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. The study suggested that the compound activates caspase pathways, leading to programmed cell death.

The biological activity of 2-(3-Bromopropyl)thiophene can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of thiophenes allows them to integrate into bacterial membranes, causing leakage and cell death.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Enzyme Inhibition : Some studies suggest that thiophene derivatives can inhibit key enzymes involved in cellular metabolism, further contributing to their antimicrobial and anticancer effects.

Data Summary

属性

IUPAC Name |

2-(3-bromopropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZJZOAVHSPESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。